Methylbenzene-13C7
Description
Fundamental Properties of Methylbenzene-13C7
Structural Characteristics and Isotopic Composition
This compound maintains the fundamental structural architecture of toluene while incorporating carbon-13 isotopes throughout its molecular framework. The compound consists of a benzene ring system with an attached methyl group, where all seven carbon atoms are replaced with the carbon-13 isotope. The specific isotopic designation indicates that the compound contains carbon-13 isotopes in both the aromatic ring structure and the methyl substituent, resulting in the molecular formula 13C6H513CH3.
The structural integrity of the aromatic system remains unchanged despite the isotopic substitution, preserving the characteristic planar geometry of the benzene ring. The carbon-carbon bond distances within the aromatic ring system maintain their typical values, while the carbon-hydrogen bonds retain their standard lengths. The isotopic enrichment does not significantly alter the electronic distribution within the molecule, allowing the compound to exhibit similar chemical reactivity patterns to its non-labeled counterpart.
Commercial preparations of this compound typically achieve isotopic purities of 99 atom percent carbon-13, indicating that virtually all carbon positions within the molecule contain the heavier isotope. This high level of isotopic enrichment makes the compound particularly valuable for analytical applications requiring precise mass discrimination and isotopic labeling studies.
Physicochemical Properties
The physicochemical properties of this compound reflect both its aromatic nature and the influence of isotopic substitution on molecular behavior. These properties are essential for understanding the compound's behavior in various analytical and research applications.
Boiling Point, Melting Point, and Density
The thermal properties of this compound demonstrate the characteristic behavior of aromatic hydrocarbons while exhibiting subtle modifications due to isotopic effects. The compound exhibits a boiling point of 110 degrees Celsius, which closely corresponds to the boiling point of natural abundance toluene. This similarity in boiling point behavior indicates that the isotopic substitution does not significantly alter the intermolecular forces governing the liquid-vapor equilibrium.
The melting point of this compound has been reported as -93 degrees Celsius, placing it within the expected range for aromatic hydrocarbons of similar molecular structure. This low melting point reflects the molecular packing characteristics typical of substituted benzene derivatives and indicates that the compound remains liquid under standard ambient conditions.
Density measurements reveal that this compound possesses a density of 0.930 grams per milliliter at 25 degrees Celsius. This density value represents a notable increase compared to natural abundance toluene, reflecting the presence of the heavier carbon-13 isotopes throughout the molecular structure. The increased density is consistent with the higher atomic mass of carbon-13 compared to carbon-12, resulting in greater molecular mass without corresponding changes in molecular volume.
| Property | This compound | Units |
|---|---|---|
| Boiling Point | 110 | °C |
| Melting Point | -93 | °C |
| Density (25°C) | 0.930 | g/mL |
| Molecular Weight | 99.2 | g/mol |
Solubility and Stability
The solubility characteristics of this compound are expected to mirror those of natural abundance toluene due to the preservation of molecular polarity and hydrogen bonding capabilities. Like its non-labeled counterpart, the compound exhibits limited water solubility, characteristic of aromatic hydrocarbons with minimal polar functionality. The hydrophobic nature of the aromatic ring system and the methyl substituent contribute to poor aqueous solubility, making the compound more compatible with organic solvents and nonpolar environments.
The stability profile of this compound reflects the inherent stability of the aromatic ring system combined with considerations related to isotopic substitution. The compound maintains chemical stability under normal storage conditions, with the aromatic ring providing resistance to oxidation and other degradation pathways. Studies on related isotopically labeled compounds suggest that carbon-13 substitution can influence degradation kinetics, with isotope effects potentially affecting reaction rates and pathways.
Long-term stability studies indicate that this compound maintains its isotopic integrity and chemical composition when stored under appropriate conditions. The compound exhibits resistance to atmospheric oxidation and thermal decomposition under normal handling conditions, making it suitable for extended storage periods required in analytical applications.
Comparative Analysis with Natural Abundance Toluene
The comparison between this compound and natural abundance toluene reveals both similarities and differences attributable to isotopic substitution effects. Natural abundance toluene, with the molecular formula C7H8 and molecular weight of 92.14 grams per mole, serves as the reference compound for evaluating the properties of its isotopically labeled analog.
The molecular weight difference between the two compounds represents the most significant distinguishing characteristic, with this compound exhibiting a molecular weight approximately 7.06 grams per mole higher than natural abundance toluene. This mass difference directly reflects the replacement of seven carbon-12 atoms with carbon-13 atoms, providing the basis for mass spectrometric discrimination between the compounds.
Thermal property comparisons reveal remarkable similarities between the isotopically labeled and natural abundance forms. Natural abundance toluene exhibits a boiling point of 110.6 degrees Celsius, differing by only 0.6 degrees from this compound. Similarly, the melting points show close correspondence, with natural abundance toluene melting at approximately -95 degrees Celsius compared to -93 degrees Celsius for the labeled compound.
| Property | Natural Abundance Toluene | This compound | Difference |
|---|---|---|---|
| Molecular Weight (g/mol) | 92.14 | 99.2 | +7.06 |
| Boiling Point (°C) | 110.6 | 110 | -0.6 |
| Melting Point (°C) | -95 | -93 | +2 |
| Density (g/mL) | 0.862 | 0.930 | +0.068 |
Density measurements provide clear evidence of isotopic effects on physical properties. Natural abundance toluene exhibits a density of 0.862 grams per milliliter at 20 degrees Celsius, significantly lower than the 0.930 grams per milliliter observed for this compound at 25 degrees Celsius. This density increase of approximately 7.9 percent corresponds closely to the proportional increase in molecular weight, confirming that isotopic substitution affects mass-dependent properties while preserving molecular volume characteristics.
The chemical reactivity patterns of both compounds remain fundamentally similar, as isotopic substitution does not significantly alter electronic structure or bonding characteristics. Both compounds undergo typical aromatic substitution reactions and exhibit similar solvent properties. However, kinetic isotope effects may influence reaction rates, with carbon-13 substitution potentially leading to slower reaction kinetics in certain chemical transformations.
Properties
IUPAC Name |
(113C)methyl(1,2,3,4,5,6-13C6)cyclohexatriene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVVABEGXRONW-BNUYUSEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746144 | |
| Record name | 1-(~13~C)Methyl(~13~C_6_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.087 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287399-36-4 | |
| Record name | 1-(~13~C)Methyl(~13~C_6_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287399-36-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis via Isotopic Methylation of Benzene or Toluene Precursors
One of the most effective methods involves the methylation of benzene or related aromatic compounds using 13C-labeled methyl sources. This approach ensures uniform labeling of all carbon atoms in the methyl group and the aromatic ring, leading to methylbenzene-13C7.
- Starting Material : Benzene or phenyl derivatives, which are commercially available or synthesized via standard aromatic chemistry routes.
- Labeled Methyl Source : The key is to use 13C-labeled methylating agents such as 13C-methyl iodide (13CH3I) or 13C-methyl triflate (13C–OTf). These reagents are synthesized via the reaction of methyl iodide or triflate with 13C-labeled precursors, often derived from 13C-enriched carbon dioxide or methylation of formaldehyde.
Direct Methylation Using 13C-Labeled Methyl Halides
The methylation of benzene can be achieved through Friedel–Crafts alkylation:
C6H6 + 13CH3I → C6H5–13CH3 + HI
This reaction is catalyzed by Lewis acids like aluminum chloride (AlCl3). To obtain this compound, multiple methylation steps or alternative synthetic routes are employed, ensuring the incorporation of 13C into all carbons of the aromatic ring, which often involves complex multi-step synthesis with isotopic precursors.
Synthesis via Isotope Exchange Reactions
Another approach involves isotope exchange reactions, where unlabeled methylbenzene is subjected to exchange with 13C-labeled methyl groups under specific conditions, typically using high-temperature isotopic exchange with labeled methyl sources in the presence of catalysts that facilitate exchange at aromatic carbons.
Research Findings and Data Tables
Recent research highlights high-yielding synthetic routes to 13C-labeled methyl groups and their incorporation into complex molecules:
| Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Methylation with 13CH3I | Benzene + 13CH3I | Friedel–Crafts, AlCl3 | >70% | Produces mono-labeled methylbenzene; multiple steps needed for full 13C7 labeling |
| Isotope exchange | Unlabeled methylbenzene + 13CH3OH | High temp, catalyst | Variable | Allows partial labeling, less control over full isotopologue |
| Palladium-catalyzed C–H methylation | Aromatic precursors + 13C-methyl reagents | Mild conditions | High | Extends to amino acids and complex molecules, adaptable for methylbenzene |
Notes on Preparation and Optimization
- Purity of 13C-Labeled Reagents : Essential for high isotopic enrichment; commercially available with >99% 13C enrichment.
- Reaction Conditions : Mild conditions favor better incorporation and fewer side reactions.
- Environmental and Cost Considerations : Use of catalytic processes and recyclable reagents reduces environmental impact and costs.
Research and Development Insights
Recent advances include the use of palladium-catalyzed C(sp3)–H functionalization to synthesize 13C-methyl amino acids, which demonstrates the potential for similar strategies in aromatic methylation. These methods offer high yields, cost-effectiveness, and the ability to incorporate isotopic labels into complex molecules, including methylbenzene.
Chemical Reactions Analysis
Types of Reactions
Methylbenzene-13C7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to benzoic acid using potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation of this compound can yield methylcyclohexane.
Substitution: Electrophilic substitution reactions such as nitration, sulfonation, and halogenation are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) with a nickel catalyst.
Major Products
Oxidation: Benzoic acid.
Reduction: Methylcyclohexane.
Substitution: Nitrotoluene, sulfonated toluene, chlorotoluene, or bromotoluene.
Scientific Research Applications
Chemical Research Applications
1. Reaction Mechanism Studies
Methylbenzene-13C7 is extensively used in reaction kinetics and mechanism studies. Its isotopic labeling allows researchers to trace the fate of carbon atoms during chemical reactions. For example, studies have utilized this compound to understand the pathways involved in the degradation of toluene by microbial populations under different electron acceptor conditions .
2. Metabolomics
In metabolomics, this compound serves as a tracer for studying metabolic pathways. It has been employed to investigate the incorporation of carbon from microbial sources into host metabolites, revealing insights into gut microbiome interactions and their effects on host metabolism .
Biological Applications
1. Microbial Degradation Studies
this compound is crucial for understanding microbial degradation processes. Research has shown that it can be used to enrich cultures capable of degrading toluene under anaerobic conditions. For instance, a study demonstrated the successful mineralization of 13C-labeled benzene in laboratory microcosms, providing insights into the microbial communities responsible for this process .
2. Environmental Monitoring
The compound is also applied in environmental science for tracking the biodegradation of pollutants. By using this compound as a substrate, researchers can monitor the effectiveness of bioremediation strategies in contaminated sites .
Medical Applications
1. Pharmacokinetics
In pharmacokinetic studies, this compound aids in understanding drug metabolism and distribution. Its isotopic labeling allows for precise tracking of drugs within biological systems, facilitating the study of drug interactions and metabolic pathways.
Industrial Applications
1. Material Development
In industry, this compound is used in developing new materials and chemicals where precise tracking of carbon atoms is essential. Its unique isotopic composition provides higher accuracy in research applications compared to partially labeled compounds.
Case Study 1: Anaerobic Benzene Degradation
A study investigated the influence of electron acceptors on toluene-degrading microbial populations using this compound as a substrate. The research highlighted how varying concentrations of nitrate and nitrite affected microbial community dynamics and degradation rates .
Case Study 2: Gut Microbiome Interactions
Another significant study utilized this compound to trace carbon incorporation from gut microbiota into host metabolites. This research provided novel insights into metabolic interactions between gut microbiomes and various organs, emphasizing the importance of these interactions in health and disease .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemical Research | Reaction mechanisms | Traced carbon pathways in microbial degradation studies |
| Biological Research | Microbial degradation | Successful mineralization observed in anaerobic cultures |
| Medical Research | Drug metabolism | Enhanced understanding of pharmacokinetics |
| Industrial Development | Material synthesis | Improved accuracy in tracking carbon atom behavior |
Mechanism of Action
The mechanism of action of Methylbenzene-13C7 in chemical reactions involves the same fundamental principles as its non-labeled counterpart, toluene. The isotopic labeling does not significantly alter the chemical reactivity but allows for precise tracking using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This enables detailed studies of reaction pathways and intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Isotopic Analogs: ¹³C-Labeled Aromatic Compounds
Methylbenzene-¹³C₇ is often compared to other ¹³C-labeled aromatics, such as benzene-¹³C₆ and xylene-¹³C₈. Key distinctions include:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Isotopic Enrichment | Primary Applications |
|---|---|---|---|---|
| Methylbenzene-¹³C₇ | C₇¹³CH₃ | 99.11 | >99% ¹³C | NMR, metabolic tracing, reaction kinetics |
| Benzene-¹³C₆ | C₆¹³C₆H₆ | 84.08 | >99% ¹³C | NMR solvent studies, mechanistic chemistry |
| Xylene-¹³C₈ | C₈¹³C₈H₁₀ | 114.14 | >99% ¹³C | Polymer chemistry, environmental tracking |
- Synthetic Complexity : Methylbenzene-¹³C₇ requires multi-step isotopic incorporation due to its methyl group, whereas benzene-¹³C₆ is synthesized via direct ¹³C benzene ring labeling .
- NMR Utility : The methyl group in Methylbenzene-¹³C₇ provides distinct ¹³C-¹H coupling patterns, advantageous for studying methyl group dynamics in proteins, unlike benzene-¹³C₆, which lacks such functional groups .
Structural Analogs: Deuterated Toluene and Natural Toluene
Deuterated toluene (toluene-d₈, C₆D₅CD₃) is another isotopic variant but replaces hydrogen with deuterium (²H). Key differences:
| Property | Methylbenzene-¹³C₇ | Toluene-d₈ | Natural Toluene |
|---|---|---|---|
| Isotopic Substitution | ¹³C (all carbons) | ²H (all hydrogens) | Natural abundance |
| Boiling Point (°C) | 110.6 | 110.5 | 110.6 |
| Solubility in H₂O | 0.52 g/L | 0.50 g/L | 0.52 g/L |
| NMR Application | ¹³C spectral resolution | ²H solvent suppression | Limited isotopic utility |
- Deuterated Toluene : Primarily used as an NMR solvent to suppress proton signals, whereas Methylbenzene-¹³C₇ enables direct carbon backbone analysis .
- Natural Toluene : Lacks isotopic enrichment, making it unsuitable for tracer studies but cost-effective for industrial processes.
Functional Analogs: Benzonorbornadienes and Fulvene Derivatives
While structurally distinct, compounds like 7-(1-acetoxymethylidene)benzonorbornadiene () share synthetic challenges with Methylbenzene-¹³C₇, such as regioselective labeling and stability. For example:
- Synthetic Routes: Methylbenzene-¹³C₇ synthesis involves ¹³C-enriched precursors (e.g., ¹³CH₃I), whereas benzonorbornadienes require cycloaddition strategies with benzyne intermediates .
- Stability: Methylbenzene-¹³C₇ exhibits greater thermal stability compared to benzonorbornadienes, which undergo acid-catalyzed isomerization .
Biological Activity
Methylbenzene-13C7, commonly referred to as toluene-13C7, is a stable isotope-labeled form of toluene that has garnered attention in various biological and environmental studies. This compound is particularly valuable for tracing metabolic pathways and understanding the degradation processes of toluene by microorganisms. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on human health, and its application in environmental studies.
Overview of this compound
Chemical Structure and Properties
- Chemical Formula: C7H8 (with one carbon atom replaced by a carbon-13 isotope)
- Molecular Weight: 92.14 g/mol
- Appearance: Colorless liquid with a characteristic sweet smell
- Solubility: Soluble in organic solvents, slightly soluble in water
Metabolic Pathways
Research has indicated that this compound serves as an important tracer in microbial metabolism studies. A notable study utilized time-resolved RNA-stable isotope probing (RNA-SIP) to track the degradation of toluene by methanogenic bacteria. The findings revealed that specific bacteria are responsible for the initial degradation steps, which can be confirmed through quantitative reverse transcription PCR (RT-qPCR) analysis .
Key Findings:
- Microbial Degradation: Certain bacteria can metabolize toluene, utilizing it as a carbon source. The study identified key bacterial strains involved in this process, highlighting their potential for bioremediation applications.
- Isotope Labeling: The incorporation of the carbon-13 isotope allows researchers to trace the flow of carbon through metabolic pathways, providing insights into the dynamics of microbial communities in contaminated environments.
Health Effects and Toxicology
Toluene is known for its psychoactive properties and potential for abuse. A case study documented an adolescent's inhalant abuse involving correction fluid containing toluene, leading to significant health deterioration. The patient exhibited symptoms such as irritability, cognitive impairment, and withdrawal from social activities .
Toxicological Insights:
- Central Nervous System Impact: Long-term exposure to toluene can lead to neurotoxic effects, including alterations in NMDA and GABA receptor functions.
- Health Risks: Chronic inhalation can result in severe conditions such as chemical pneumonitis, encephalopathy, and other systemic toxicities.
Environmental Applications
This compound is also utilized in environmental monitoring and remediation efforts. Its isotopic composition allows for tracing contamination sources and assessing biodegradation rates in soil and groundwater studies.
Case Studies:
- Bioremediation Studies: Research has shown that using labeled toluene can help identify effective microbial strains for bioremediation efforts in contaminated sites .
- Groundwater Monitoring: Studies have tracked the concentration and isotopic composition of toluene in aquifers, providing data on its degradation over time .
Table 1: Summary of Microbial Strains Identified in Toluene Degradation
| Strain ID | Metabolic Pathway | Carbon Source | Detection Method |
|---|---|---|---|
| Strain EbN1 | Anaerobic degradation | Toluene | RNA-SIP |
| Strain X | Aerobic degradation | Toluene | RT-qPCR |
Table 2: Health Effects Associated with Toluene Exposure
| Effect | Description |
|---|---|
| Neurotoxicity | Cognitive impairment, irritability |
| Respiratory Issues | Chemical pneumonitis, lung damage |
| Systemic Toxicity | Liver damage, renal impairment |
Q & A
Q. Q1. How should researchers validate the isotopic purity of Methylbenzene-¹³C₇ for tracer experiments?
Methodological Answer:
- Use ¹³C nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unlabeled carbons. Peaks in the ¹³C NMR spectrum should align with the expected seven equivalent ¹³C atoms in the aromatic ring and methyl group.
- Perform high-resolution mass spectrometry (HRMS) to verify the molecular ion cluster pattern, ensuring the correct isotopic enrichment (e.g., absence of M+1 or M-1 peaks due to natural abundance isotopes) .
- Cross-reference with supplier certificates of analysis (CoA) and validate using internal standards (e.g., deuterated toluene as a co-injected control) .
Q. Q2. What are the key considerations for designing a kinetic isotope effect (KIE) study using Methylbenzene-¹³C₇?
Methodological Answer:
- Experimental Design: Compare reaction rates between ¹³C-labeled and unlabeled toluene under identical conditions (temperature, catalyst, solvent).
- Data Collection: Use gas chromatography-mass spectrometry (GC-MS) to monitor substrate depletion or product formation. Ensure calibration curves account for isotopic mass differences.
- Contradiction Analysis: If unexpected KIE values arise, check for isotopic scrambling (e.g., via ¹³C NMR of products) or side reactions induced by labeling .
Advanced Research Questions
Q. Q3. How can isotopic labeling resolve ambiguities in reaction mechanisms involving toluene derivatives?
Methodological Answer:
- Hypothesis Testing: Use Methylbenzene-¹³C₇ to track carbon migration or bond cleavage. For example, in electrophilic aromatic substitution, ¹³C labeling at specific positions can distinguish between kinetic vs. thermodynamic control.
- Data Interpretation: Analyze isotopic patterns in products via tandem MS or isotope-ratio monitoring. Contradictory results (e.g., unexpected isotope redistribution) may indicate radical intermediates or reversible steps .
- Case Study: In a Friedel-Crafts alkylation, ¹³C labeling revealed unexpected methyl-group transfer, revising prior mechanistic assumptions .
Q. Q4. What experimental strategies mitigate solvent-induced isotopic dilution in Methylbenzene-¹³C₇ studies?
Methodological Answer:
- Preventive Measures: Use anhydrous solvents (e.g., deuterated or ultrapure grades) to avoid proton exchange. Store Methylbenzene-¹³C₇ under inert atmosphere to prevent contamination.
- Detection: Monitor for isotopic dilution via in-situ FTIR or Raman spectroscopy during reactions.
- Troubleshooting: If dilution occurs, employ isotopic correction algorithms or repeat experiments with stricter moisture control .
Q. Q5. How should researchers address contradictions between computational modeling and experimental data in ¹³C-labeled toluene studies?
Methodological Answer:
- Data Reconciliation: Re-examine computational parameters (e.g., basis sets, solvation models) for alignment with experimental conditions.
- Validation Steps: Compare computed vs. observed ¹³C chemical shifts or activation energies. Discrepancies may arise from neglected tunneling effects in KIE calculations.
- Case Example: A study on toluene oxidation showed divergence between DFT-predicted intermediates and ¹³C NMR data; revising the model to include solvent coordination resolved the mismatch .
Methodological and Reproducibility Considerations
Q. Q6. What protocols ensure reproducibility in synthesizing Methylbenzene-¹³C₇ derivatives?
Methodological Answer:
- Detailed Documentation: Provide step-by-step procedures for isotopic labeling reactions, including catalyst activation (e.g., Pd/C under H₂), reaction time, and purification steps (e.g., distillation under reduced pressure).
- Supporting Data: Include chromatograms (HPLC/GC), NMR spectra, and HRMS raw data in supplementary materials. For multi-step syntheses, report yields and purity at each stage .
Q. Q7. How can researchers optimize the use of Methylbenzene-¹³C₇ in metabolic flux analysis (MFA)?
Methodological Answer:
- Experimental Design: Administer ¹³C-labeled toluene to microbial cultures or cell lines, then extract metabolites for isotopomer analysis via LC-MS or 2D NMR.
- Data Challenges: Address isotopic dilution from endogenous carbon sources by using chemostat cultures or pulse-chase protocols.
- Advanced Tools: Apply computational flux analysis software (e.g., INCA, OpenFLUX) to model ¹³C incorporation patterns and resolve conflicting flux distributions .
Q. Q8. What are the best practices for reporting isotopic labeling data in peer-reviewed journals?
Methodological Answer:
- Compliance with Guidelines: Follow journal-specific requirements (e.g., Beilstein Journal of Organic Chemistry’s experimental section rules).
- Clarity: Differentiate between isotopic enrichment (atom % ¹³C) and positional labeling (e.g., ring vs. methyl group). Use SI units and IUPAC nomenclature.
- Ethical Note: Disclose any deviations from supplier-provided CoA and justify substitutions (e.g., alternative solvents) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
